2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide
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Description
2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Biological Activity
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a derivative of thieno[3,2-d]pyrimidine, a class of compounds noted for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O2S with a molecular weight of approximately 366.5 g/mol. The structure includes a thienopyrimidine core which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H20N4O2S |
Molecular Weight | 366.5 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. In particular:
- Inhibition of Tumor Cell Proliferation : Studies show that compounds with thienopyrimidine structures can inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, derivatives have been reported to achieve IC50 values as low as 27.6 μM against MDA-MB-231 cells, indicating potent cytotoxic effects .
- Mechanism of Action : The proposed mechanisms involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. These pathways are critical for tumor growth and metastasis .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents:
- Broad-Spectrum Activity : Some studies suggest that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity makes them potential candidates for new antimicrobial therapies .
Study 1: Synthesis and Evaluation
A study conducted by Guo et al. synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities. The findings revealed that the introduction of specific substituents on the pyrimidine ring significantly enhanced anticancer activity against MDA-MB-231 cells .
Study 2: Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines indicated that electron-withdrawing groups on the aromatic rings improved cytotoxicity. Compounds with such modifications demonstrated enhanced binding affinity to target proteins involved in cancer progression .
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-26(18-8-6-5-7-9-18)21(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)20-14-16(2)10-11-17(20)3/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPYULBWJLKLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.